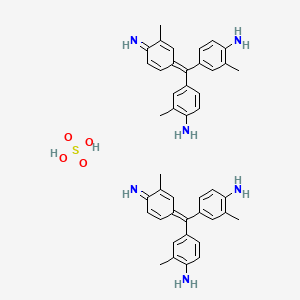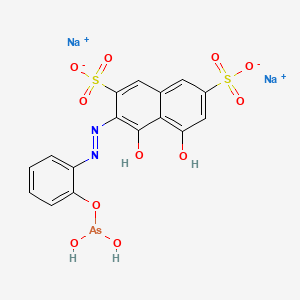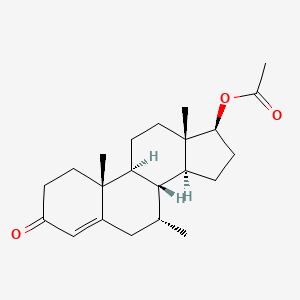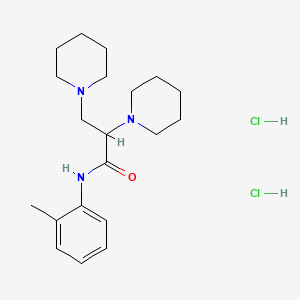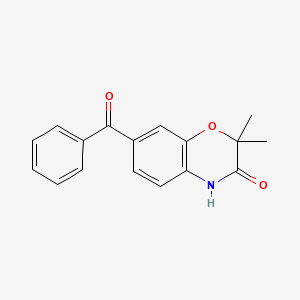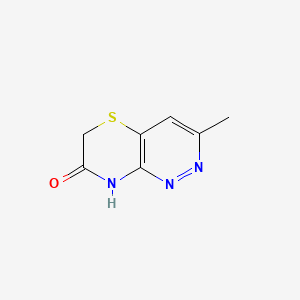
N-(5-Methyl-1-oxohexyl)-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Metil-1-oxohexil)-D-valina es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura y propiedades únicas. Este compuesto se caracteriza por la presencia de una porción de valina unida a un grupo 5-metil-1-oxohexil, que confiere actividades químicas y biológicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-Metil-1-oxohexil)-D-valina generalmente implica la reacción de D-valina con un derivado de 5-metil-1-oxohexil. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción pueden variar, pero los métodos comunes incluyen el uso de grupos protectores para garantizar la formación selectiva del compuesto.
Métodos de producción industrial
La producción industrial de N-(5-Metil-1-oxohexil)-D-valina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-Metil-1-oxohexil)-D-valina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas y pH controlados para garantizar el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo de N-(5-Metil-1-oxohexil)-D-valina, mientras que la reducción puede producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
N-(5-Metil-1-oxohexil)-D-valina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Investigado por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(5-Metil-1-oxohexil)-D-valina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3- [[[3- (Aminometil) - 5- metil- 1- oxohexil] amino] metil] - 5- metil-hexanoico Ácido : Otro compuesto relacionado con una estructura similar.
N-(3-Amino-2-hidroxi-5-metil-1-oxohexil)-L-Val-L-Val-L-Asn-OH: Un compuesto similar con una secuencia de aminoácidos diferente.
Unicidad
N-(5-Metil-1-oxohexil)-D-valina es único debido a su estructura específica, que confiere propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y su amplia gama de aplicaciones en la investigación científica lo convierten en un compuesto valioso en múltiples campos.
Propiedades
Número CAS |
236753-53-0 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-(5-methylhexanoylamino)butanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-5-7-10(14)13-11(9(3)4)12(15)16/h8-9,11H,5-7H2,1-4H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Clave InChI |
TUHVGUOPOVENAJ-LLVKDONJSA-N |
SMILES isomérico |
CC(C)CCCC(=O)N[C@H](C(C)C)C(=O)O |
SMILES canónico |
CC(C)CCCC(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


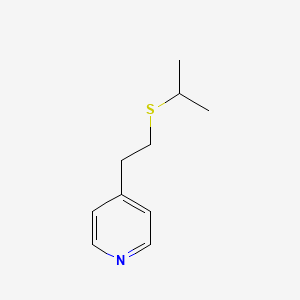

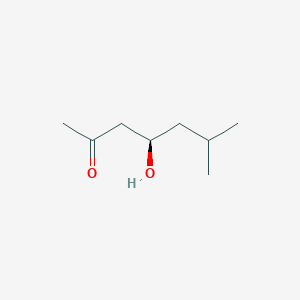
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
